molecular formula C17H17N5O B1417515 4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 891456-85-2

4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No. B1417515
CAS RN: 891456-85-2
M. Wt: 307.35 g/mol
InChI Key: XVDQINZJJOGIQJ-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,3,5]Triazino[1,2-a]benzimidazol-4-amine . These types of compounds are often synthesized via cyclization of 2-benzimidazolylguanidine with various reactants .

Scientific Research Applications

Antiproliferative Activity

The compound has been synthesized and evaluated for its antiproliferative activity. In a study by Hranjec, Pavlović, and Karminski-Zamola, it was synthesized as hydrochloride salts and tested for in vitro antiproliferative activity on several human cancer cell lines. One of the compounds exhibited significant activity, with IC50 values ranging from 20 to 60 μM (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Dihydrofolate Reductase Inhibition

Research by Dolzhenko, Dolzhenko, and Chui explored the synthesis of 2-amino-[1,3,5]triazino[1,2-a]benzimidazoles, including their evaluation as dihydrofolate reductase inhibitors. One of the compounds showed notable inhibitory activity with an IC50 of 10.9 μM (Dolzhenko, Dolzhenko, & Chui, 2005).

Antimicrobial Activities

The triazino[1,2-a]benzimidazole framework has been incorporated in the synthesis of various derivatives, such as 1,2,4-triazole derivatives, for their antimicrobial activities. Bektaş et al. synthesized such compounds and found some to possess good to moderate activities against test microorganisms (Bektaş et al., 2007).

Antinematodal Activity

In another application, Anichina synthesized 4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines and tested them for antinematodal activity. The derivatives with a hydroxyl group showed the best activity against Trichinella spiralis (Anichina, 2020).

Future Directions

Research into similar compounds has shown promise in the search for new DHFR inhibitors . Future research could explore the potential of “4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” in this area.

properties

IUPAC Name

4-(2-ethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-2-23-14-10-6-3-7-11(14)15-20-16(18)21-17-19-12-8-4-5-9-13(12)22(15)17/h3-10,15H,2H2,1H3,(H3,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDQINZJJOGIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2N=C(NC3=NC4=CC=CC=C4N23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 2
4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 3
4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 4
4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 5
4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 6
4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

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